molecular formula C15H23N5O14P2 B1240300 D-ribofuranosyl-ADP

D-ribofuranosyl-ADP

Cat. No.: B1240300
M. Wt: 559.32 g/mol
InChI Key: SDMADEZQMYCSNO-TYASJMOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-ribofuranosyl-ADP is an ADP-aldose having ribose as the aldose fragment. It is a conjugate acid of a this compound(2-).

Scientific Research Applications

1. Role in DNA Repair and Cellular Response

D-ribofuranosyl-ADP is implicated in cellular responses to genotoxic stress, particularly in DNA repair. Bürkle et al. (1993) observed increased poly(ADP-ribosyl)ation in cells treated with cisplatin, a chemotherapeutic drug, suggesting a role in DNA damage response (Bürkle et al., 1993). Tao et al. (2009) identified specific ADP-ribosylation sites in the PARP-1 automodification domain, providing insight into the enzyme's role in DNA repair (Tao et al., 2009).

2. Synthetic Methodology for Study

The synthesis of the poly(ADP-ribose) branched core structure, which includes α-d-ribofuranosyl-ADP, has been developed for better understanding its biological functions. Hagino et al. (2022) created a synthesis method for this structure, aiding the study of its role in chromatin remodeling (Hagino et al., 2022).

3. Post-Translational Modification of Proteins

This compound plays a role in post-translational modification of proteins, especially in ADP-ribosylation. Speciale et al. (2012) discussed the synthesis of α-N-ribosyl amino acids, which are significant in understanding ADP-ribosylation events in proteins (Speciale et al., 2012).

4. Cellular Processes and DNA Damage Response

Its involvement extends to a variety of cellular processes, including gene expression and DNA damage detection. Kraus (2015) highlighted the diversity of biological processes that require ADP-ribosylation, underlining its role in cellular responses to genotoxic stresses (Kraus, 2015).

5. Involvement in Calcium Signaling

This compound derivatives like cyclic ADP-ribose (cADPR) have roles in calcium signaling. Lee (2001) described the physiological functions of cADPR as a calcium messenger, indicating its importance in a range of cellular functions (Lee, 2001).

Properties

Molecular Formula

C15H23N5O14P2

Molecular Weight

559.32 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] hydrogen phosphate

InChI

InChI=1S/C15H23N5O14P2/c16-12-7-13(18-3-17-12)20(4-19-7)14-10(24)9(23)6(31-14)2-30-35(26,27)34-36(28,29)33-15-11(25)8(22)5(1-21)32-15/h3-6,8-11,14-15,21-25H,1-2H2,(H,26,27)(H,28,29)(H2,16,17,18)/t5-,6-,8-,9-,10-,11-,14-,15?/m1/s1

InChI Key

SDMADEZQMYCSNO-TYASJMOZSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC4[C@@H]([C@@H]([C@H](O4)CO)O)O)O)O)N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(O4)CO)O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(O4)CO)O)O)O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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